beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl-
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Overview
Description
Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- is a complex organic compound known for its significant role in various scientific fields This compound is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- typically involves the glycosylation of glucuronic acid derivatives with 4-(dimethylamino)phenol. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as column chromatography and recrystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. These effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Beta-D-Glucopyranosiduronic acid, 4-ethylphenyl-
- Beta-D-Glucopyranosiduronic acid, 4-(hydroxymethyl)phenyl-
Uniqueness
Beta-D-Glucopyranosiduronic acid, 4-(dimethylamino)phenyl- is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties.
Properties
CAS No. |
71307-20-5 |
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Molecular Formula |
C14H19NO7 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(dimethylamino)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO7/c1-15(2)7-3-5-8(6-4-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h3-6,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
FZCJHEKMUQJLRJ-BYNIDDHOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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